[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
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Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It also contains a 2,6-dichlorophenyl group, which is a common moiety in many pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the amino group might participate in acid-base reactions, and the indole ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its precise molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Synthesis of Fluorescent Sensors for Zinc (II) Detection
Fluorescent sensors derived from fluorescein-based dyes, such as QZ1 and QZ2, have been developed for sensing biological Zn(II). These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, demonstrating high selectivity and reversibility, which is crucial for real-time biological applications. Such sensors are invaluable tools for studying zinc's role in various biological processes, including enzyme function and signal transduction (Nolan et al., 2005).
Development of Anticancer Agents
Research into 2-oxoindoline derivatives, such as those incorporating the core structure of "(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate," has been conducted to find new biologically active compounds. These studies have led to the synthesis of compounds with nootropic activity and potential anticancer properties, extending the search for effective and safe medications (Altukhov, 2014).
Exploration of Anticonvulsant Activities
Compounds synthesized from 2-oxoindoline derivatives have been evaluated for their anticonvulsant activity. This research is crucial for developing new medications that can effectively manage seizures with minimal side effects, thereby improving the quality of life for individuals with epilepsy (Sharma et al., 2013).
Antimicrobial Studies
The synthesis of novel compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, based on 2-oxoindoline derivatives, has shown promising antimicrobial activities. Such studies are vital for addressing the growing concern of antibiotic resistance by providing new therapeutic options (Demirbaş et al., 2010).
Investigating New Synthetic Pathways
Research has also focused on developing new synthetic methods for creating highly functionalized molecules, including the use of 1,3-dipolar cycloaddition reactions. These studies not only expand the chemical toolbox for synthesizing complex molecules but also potentially uncover new therapeutic agents with unique biological activities (Jones et al., 2016).
properties
IUPAC Name |
[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-8-15(23)25-21-16-10-4-1-2-7-14(10)22(17(16)24)9-11-12(19)5-3-6-13(11)20/h1-7H,8-9H2/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLHISJVSAFFP-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)CCl)C(=O)N2CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)CCl)/C(=O)N2CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate |
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